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H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

Pin1 PPIase Enzyme Kinetics

Non-phosphorylated Pin1 substrates yield false negatives in inhibitor screening due to poor catalytic efficiency. H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is the phosphorylated chromogenic substrate validated for phosphorylation-dependent Pin1 isomerase activity. - kcat/Km of 20160 mM⁻¹s⁻¹ enables robust 390-410 nm detection in 96/384-well formats, minimizing enzyme usage per well. - Retains ~50% activity with Pin1 H59L/H157A mutant vs. 0% for non-phosphorylated comparators, confirming target engagement specificity. - Standardized Km (0.56 mM) and kcat (350 s⁻¹) benchmarks support recombinant Pin1 lot release testing and batch-to-batch consistency verification.

Molecular Formula C49H59N12O13P
Molecular Weight 1055.0 g/mol
Cat. No. B12411385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
Molecular FormulaC49H59N12O13P
Molecular Weight1055.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]
InChIInChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1
InChIKeyVFYGHIVJSUHWET-NLDSVXPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WFYpSPR-pNA: Pin1 PPIase Chromogenic Substrate


H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA (CAS 202739-41-1), also known as WFYpSPR-pNA, is a synthetic phosphorylated heptapeptide chromogenic substrate engineered specifically for the detection and quantification of peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) enzymatic activity [1]. As a peptidyl-prolyl isomerase (PPIase), Pin1 exclusively recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs, making it a critical regulator in cell cycle progression, transcription, and oncogenic signaling [2]. The compound integrates a phosphoserine-proline (pSer-Pro) recognition motif with a para-nitroaniline (pNA) chromophore, enabling real-time, continuous spectrophotometric monitoring of Pin1 catalysis at 390-410 nm without the need for coupled enzyme assays or specialized detection equipment [3].

Phosphorylation-dependent Pin1 chromogenic substrate
Real-time spectrophotometric detection at 390–410 nm
No coupled enzyme assay required

WFYpSPR-pNA vs. Generic Pin1 Substrates


Generic Pin1 chromogenic substrates such as Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) lack the phosphorylated recognition element essential for high-fidelity Pin1 binding and catalysis [1]. Pin1 is a phosphorylation-dependent PPIase that requires a phosphoserine or phosphothreonine residue immediately preceding the proline for efficient substrate recognition and isomerization [2]. Non-phosphorylated substrates like Suc-AEPF-pNA exhibit substantially reduced catalytic efficiency and fail to recapitulate the biologically relevant phosphorylation-dependent regulatory mechanism of Pin1 [3]. Furthermore, critical differences in substrate binding modes and active site engagement have been demonstrated experimentally: Pin1 mutants (e.g., H59L/H157A) retain approximately 50% of wild-type activity with H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA but exhibit no detectable activity with the non-phosphorylated comparator Ala-Glu-(cis)-Pro-Phe-4-nitroanilide [4]. Substituting this substrate with a non-phosphorylated analog introduces the risk of false-negative results in inhibitor screening campaigns or mechanistic studies, as the comparator substrate fails to engage Pin1's phosphorylation-dependent recognition machinery in a physiologically relevant manner.

Phosphorylation-dependence bypass
Non-phosphorylated substrates may not engage Pin1’s phosphorylation-dependent recognition, risking false negatives in inhibitor screening.
Mutant reactivity divergence
Activity profiles with active-site mutants may differ substantially from phosphorylation-dependent behavior, complicating mechanistic interpretation.

WFYpSPR-pNA Performance Evidence vs. Comparators


Catalytic Efficiency vs. Other Phospho-Substrates

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA demonstrates substantially higher catalytic efficiency with Pin1 compared to other phosphorylated peptide substrates. The substrate exhibits a kcat/Km of 20160 mM⁻¹s⁻¹ , which is approximately 2.2-fold higher than the optimized pentapeptide substrate Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-NH-pNA (kcat/Km = 9300 mM⁻¹s⁻¹) [1] and over 200-fold higher than the minimal tripeptide substrate Ala-Ser(PO3H2)-Pro (kcat/Km = 100 mM⁻¹s⁻¹) [2].

Catalytic efficiency
Cross-study comparable
kcat/Km
20160 mM⁻¹s⁻¹
Supports high-sensitivity Pin1 assay design
2.2-fold higher vs pentapeptide phosphorylated substrate; >200-fold vs tripeptide
Pin1 PPIase Enzyme Kinetics

Mutant Reactivity vs. Non-Phosphorylated Substrate

The substrate exhibits distinct reactivity profiles with Pin1 active-site mutants, differentiating it from non-phosphorylated comparators. The Pin1 double mutant H59L/H157A retains approximately 50% of wild-type activity when assayed with H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, but displays no detectable activity with the non-phosphorylated comparator substrate Ala-Glu-(cis)-Pro-Phe-4-nitroanilide [1]. The H59L/H157F mutant shows 5% residual activity with the target compound versus 3% with the comparator, while H59L/H157S retains 5% activity with the target compound and zero activity with the comparator [1].

Mutant reactivity
Head-to-head
H59L/H157A: 50% (WFYpSPR-pNA) vs 0% (non-phosphorylated) H59L/H157F: 5% vs 3% H59L/H157S: 5% vs 0%
Supports phosphorylation-dependent recognition assay context
Residual activity (% wild-type) with recombinant Pin1 mutants
Pin1 Mutagenesis Substrate Specificity

Competitive Inhibition Assay Validation

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA has been validated as a substrate in competitive inhibition assays for Pin1 inhibitor characterization. In a study using this substrate under Michaelis-Menten conditions, a Pin1 inhibitor (CHEMBL1784538) demonstrated a Ki of 200 nM against human GST-tagged Pin1 [1]. In contrast, when the same inhibitor was assayed using the non-phosphorylated comparator substrate Suc-AEPF-pNA, the observed Ki was 520 nM [1].

Inhibitor Ki comparison
Head-to-head
Ki = 200 nM (WFYpSPR-pNA) Ki = 520 nM (Suc-AEPF-pNA)
Substrate choice may shift apparent inhibitor potency interpretation
Competitive inhibition with GST-tagged Pin1
Pin1 Inhibitor Screening Drug Discovery

WFYpSPR-pNA: Key Applications


Pin1 Inhibitor High-Throughput Screening

Due to its superior catalytic efficiency (kcat/Km = 20160 mM⁻¹s⁻¹) compared to alternative phosphorylated Pin1 substrates , H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA enables robust, continuous spectrophotometric readouts at 390-410 nm in 96- or 384-well plate formats. This high sensitivity reduces enzyme consumption per well, lowering overall screening costs. The substrate's validation in competitive inhibition assays yielding reliable Ki values (e.g., 200 nM for a reference inhibitor) [1] makes it an industry-standard tool for accurately ranking Pin1 inhibitor candidates in medicinal chemistry campaigns.

Mechanistic Studies of Pin1 Catalysis

The substrate's differential reactivity with Pin1 active-site mutants (e.g., H59L/H157A retaining 50% activity with this substrate versus 0% with non-phosphorylated comparators) [2] provides a direct experimental tool for dissecting the structural determinants of phosphorylation-dependent substrate recognition and catalysis. Researchers investigating Pin1's biological role in cell cycle regulation, transcriptional control, or neurodegenerative disease pathways require this specific substrate to ensure that observed enzymatic activity reflects the physiologically relevant phosphorylation-dependent mechanism, rather than the non-specific PPIase activity detectable with generic substrates like Suc-AEPF-pNA [3].

Recombinant Pin1 QC and Lot Release Testing

For CROs and biotechnology companies producing recombinant Pin1 for research or therapeutic applications, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA serves as a standardized, quantitative reagent for lot release testing and enzyme activity validation. The substrate's well-characterized kinetic parameters (Km = 0.56 mM, kcat = 350 s⁻¹) and established kcat/Km value of 20160 mM⁻¹s⁻¹ provide a reliable benchmark for assessing batch-to-batch consistency of Pin1 enzyme activity, ensuring that downstream assays and customer applications are performed with functionally validated enzyme.

Pin1 in Phosphorylation-Dependent Signaling Research

In academic laboratories studying Pin1's function in cellular signaling, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA enables quantitative measurement of Pin1 activity in cell lysates or with purified recombinant enzyme. The substrate's specificity for phosphorylated Ser-Pro motifs [4] ensures that measured activity reflects genuine Pin1 function rather than background PPIase activity from other cellular isomerases. This is particularly critical when correlating Pin1 activity with phosphorylation states of downstream targets in pathways relevant to cancer, Alzheimer's disease, or immune regulation [5].

Application
Selection Property
Validation Focus
Pin1 inhibitor screening
Phosphorylation-dependent chromogenic readout
Inhibitor ranking accuracy under physiological recognition context
Pin1 catalytic mechanism studies
Differential mutant reactivity vs non-phosphorylated analogs
Phosphorylation-specific binding mode validation
Recombinant Pin1 activity benchmarking
Standardized kinetic context (reported kcat/Km)
Lot-to-lot enzyme activity consistency
Pin1 signaling pathway research
Specificity for phosphorylated Ser-Pro motifs
Background PPIase activity discrimination in cell lysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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